Cas no 3830-48-6 (4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine)

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine is a fluorinated thiazole derivative with a substituted phenyl ring, offering unique structural features for pharmaceutical and agrochemical applications. Its fluorine and methyl substituents enhance metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The thiazole core provides a rigid heterocyclic scaffold, facilitating interactions with biological targets. This compound is particularly useful in the synthesis of kinase inhibitors and antimicrobial agents due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in research and development. Its synthetic versatility allows for further functionalization, broadening its utility in medicinal chemistry.
4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine structure
3830-48-6 structure
Product Name:4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine
CAS No:3830-48-6
MF:C10H9FN2S
MW:208.255264043808
MDL:MFCD00042158
CID:1076186
PubChem ID:2756433
Update Time:2025-10-30

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluoro-3-methyl-phenyl)-thiazol-2-ylamine
    • 2-AMINO-4-(4'-FLUORO-3'-METHYL)PHENYLTHIAZOLE
    • 4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
    • 2-Amino-4-<4-fluor-3-methyl-phenyl>-thiazol
    • D85533
    • 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole
    • PS-6323
    • MFCD00042158
    • 3830-48-6
    • SCHEMBL2762257
    • EN300-104294
    • DTXSID00373367
    • CS-0451998
    • 4-(4-fluoro-3-methylphenyl)-1,3-thiazole-2-ylamine
    • 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine, AldrichCPR
    • XJPFIMKKTVFXIN-UHFFFAOYSA-N
    • 4-(4-fluoro-3-methylphenyl)thiazol-2-amine
    • STK913961
    • CCG-326932
    • AKOS000303029
    • 2-Amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole, 5-(2-Amino-1,3-thiazol-4-yl)-2-fluorotoluene
    • 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine
    • MDL: MFCD00042158
    • Inchi: 1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
    • InChI Key: XJPFIMKKTVFXIN-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CC=C(C(C)=C1)F

Computed Properties

  • Exact Mass: 208.04700
  • Monoisotopic Mass: 208.04704763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Melting Point: 101-103°C
  • PSA: 67.15000
  • LogP: 3.42100

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Additional information on 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine

Research Brief on 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine (CAS: 3830-48-6): Recent Advances and Applications

4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine (CAS: 3830-48-6) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential clinical applications.

Recent literature indicates that 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine serves as a versatile scaffold for the design of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective EGFR (Epidermal Growth Factor Receptor) inhibitors, which showed promising anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. The compound's fluorine and thiazole moieties were critical for enhancing binding affinity and metabolic stability.

In addition to its oncological applications, research has also explored the antimicrobial properties of 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its derivatives exhibited potent activity against drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action was attributed to interference with bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotics.

The compound's synthetic pathways have also been optimized in recent years. A 2023 paper in Organic Process Research & Development detailed a scalable, cost-effective method for producing 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine with high purity (>99%) using a one-pot reaction under mild conditions. This advancement addresses previous challenges related to yield and environmental impact, making it more feasible for industrial-scale production.

Despite these promising developments, challenges remain in the clinical translation of 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine-based therapeutics. Pharmacokinetic studies indicate moderate bioavailability, prompting ongoing research into prodrug strategies or formulation optimizations. Furthermore, its structure-activity relationships (SAR) are being further elucidated to guide the design of next-generation derivatives with improved efficacy and safety profiles.

In conclusion, 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine (CAS: 3830-48-6) represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its multifaceted applications underscore the importance of thiazole-based compounds in modern medicinal chemistry. Future research directions may include combinatorial chemistry approaches to expand its therapeutic potential and in vivo studies to validate preclinical findings.

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